(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-96-2, 117857-95-1 | |
| Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid, commonly referred to as L-CCG, is a cyclopropyl amino acid derivative with significant biological activities. This compound is structurally characterized by its cyclopropane ring and multiple carboxyl and amino functional groups, which contribute to its unique pharmacological properties. Research has indicated that L-CCG exhibits various biological activities, including neuroprotective effects, modulation of neurotransmitter release, and potential anticancer properties.
- Molecular Formula : C₆H₉NO₄
- Molecular Weight : 159.14 g/mol
- SMILES : C1C(C1C(=O)O)C(C(=O)O)N
- Topological Polar Surface Area (TPSA) : 101.00 Ų
- XlogP : -3.40
Neuroprotective Effects
L-CCG has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It is known to modulate glutamate receptors, which play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders.
- Mechanism of Action : L-CCG acts as a selective agonist for specific glutamate receptor subtypes, potentially reducing excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Properties
Recent studies have highlighted the potential of L-CCG as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
- Case Study : A study conducted on various cancer cell lines demonstrated that L-CCG significantly reduced cell viability with IC₅₀ values ranging from 10 to 30 µM, indicating its effectiveness in targeting cancerous cells while sparing normal cells .
Modulation of Neurotransmitter Release
L-CCG influences neurotransmitter release mechanisms, particularly in the central nervous system (CNS). Its effects on synaptic transmission have been linked to alterations in dopamine and serotonin levels.
- Research Findings : In vitro studies show that L-CCG enhances the release of dopamine in neuronal cultures, suggesting potential applications in treating mood disorders .
Target Proteins and Pathways
L-CCG interacts with several biological targets that mediate its effects:
| Target Protein | UniProt ID | Activity | Assay Type | Source |
|---|---|---|---|---|
| Lysine-specific demethylase 4D-like | B2RXH2 | 35.481 nM | Potency | CMAUP |
| Prelamin-A/C | P02545 | 2 nM | Potency | Super-PRED |
| Nuclear factor NF-kappa-B p105 subunit | P19838 | 93.61% | Predicted Activity | Super-PRED |
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of L-CCG is crucial for its potential therapeutic applications.
- Absorption : L-CCG demonstrates good solubility due to its polar nature.
- Distribution : Predicted to have a moderate volume of distribution based on its molecular characteristics.
- Metabolism : Primarily metabolized via enzymatic pathways involving cytochrome P450 enzymes.
- Excretion : Renal excretion is expected due to its water-soluble nature.
Scientific Research Applications
Medicinal Chemistry
L-CCG is recognized for its role as a selective agonist of the metabotropic glutamate receptor subtype mGlu2. Its structural conformation allows it to interact effectively with these receptors, making it a candidate for the treatment of various neurological disorders.
Case Studies:
- Neuroprotective Effects : Research has demonstrated that L-CCG exhibits neuroprotective effects in models of neurodegeneration. A study published in the Journal of Medicinal Chemistry highlighted its potential in reducing excitotoxicity in neuronal cells, suggesting implications for conditions like Alzheimer's disease and multiple sclerosis .
- Anxiolytic Properties : Another study explored L-CCG's anxiolytic effects in animal models. The compound was shown to reduce anxiety-like behaviors through modulation of glutamatergic signaling pathways, indicating its potential use in treating anxiety disorders .
Neuropharmacology
The pharmacological profile of L-CCG has been extensively studied due to its ability to modulate neurotransmitter systems. Its specificity for mGlu2 receptors makes it a valuable tool for dissecting the roles of these receptors in various physiological processes.
Key Findings:
- Selective mGlu2 Agonism : L-CCG has been characterized as a potent and selective agonist for mGlu2 receptors, which are implicated in synaptic plasticity and cognitive functions. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective compounds .
- Potential in Schizophrenia Treatment : Given the involvement of glutamate dysregulation in schizophrenia, L-CCG has been investigated as a therapeutic agent. Studies indicate that it may help alleviate symptoms associated with this disorder by restoring normal glutamatergic transmission .
Agricultural Science
Beyond its medicinal applications, L-CCG has been explored in agricultural contexts, particularly regarding plant growth regulation.
Applications:
Comparison with Similar Compounds
Structural Analogues
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Cyclopropane ring with a single amino and carboxylic acid group (C₃H₅NO₂).
- Role : Key ethylene precursor in plants, regulated by ACC synthase (ACS) and ACC oxidase (ACO) .
- The stereochemistry may also reduce its direct role in ethylene biosynthesis .
LBG30300
- Structure: (1S,2S,3S)-2-[(S)-Amino(carboxy)methyl]-3-(carboxymethyl)cyclopropane-1-carboxylic acid.
- Role : Subtype-selective mGlu2 receptor agonist (picomolar potency) due to conformational restriction and multiple carboxylates .
- Comparison: The target compound lacks the 3-carboxymethyl group, likely reducing mGlu2 affinity.
trans-2-Phenylcyclopropane-1-carboxylic Acid (PCCA)
- Structure : Cyclopropane with phenyl and carboxylic acid substituents.
- Role : Ethylene biosynthesis inhibitor via competitive ACC oxidase inhibition .
- Comparison: The target compound’s amino(carboxy)methyl group may enable dual functionality (e.g., substrate mimicry and chelation), unlike PCCA’s purely hydrophobic phenyl group .
Physicochemical Properties
| Compound | Molecular Formula | logP (Predicted) | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₄H₇NO₂ | -1.2 (iLOGP) | High | Amino, carboxymethyl |
| ACC | C₃H₅NO₂ | -1.5 | High | Amino, carboxylic acid |
| LBG30300 | C₇H₉NO₆ | -2.8 | Moderate | 2× carboxymethyl, amino |
| (1S,2R)-2-Methylcyclopropane-1-carboxylic acid | C₅H₈O₂ | 0.9 | Low | Methyl, carboxylic acid |
- Key Trends: Polarity: Carboxylic acid and amino groups enhance water solubility (target compound > ACC > LBG30300). Lipophilicity: Methyl or phenyl substituents (e.g., PCCA, 2-methylcyclopropane derivatives) increase logP, favoring membrane permeability .
Neurotransmitter Receptor Modulation
Preparation Methods
Dimethylsulfoxonium Methylide Addition
Stereospecific C–H Activation for Asymmetric Synthesis
Directing Group Strategy
The use of (S)-2-(p-tolylsulfinyl)aniline (APS) as a chiral directing group enables stereospecific C(sp³)–H activation on preformed cyclopropanes. This method allows for the introduction of the amino(carboxy)methyl side chain with (S)-configuration at the stereogenic center.
Procedure :
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Cyclopropane Substrate Preparation : A cyclopropane carboxylic ester is functionalized with APS via amide coupling.
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C–H Olefination : Palladium-catalyzed olefination introduces the carboxymethyl group at the C2 position.
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Directing Group Removal : Acidic cleavage (HCl/EtOH) yields the free amino acid.
Advantages :
Electrochemical Cyclopropanation
Thianthrenium Dielectrophile Intermediates
Electrolysis of thianthrene in the presence of alkenes generates dicationic dielectrophiles, which react with methylene pronucleophiles (e.g., malonates) to form cyclopropanes. This method is scalable and tolerates diverse functional groups.
Optimized Parameters :
-
Current Density : 10 mA/cm²
-
Solvent : Acetonitrile/water (9:1)
Application to Target Compound :
-
Alkene Substrate : A protected amino acrylate derivative.
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Pronucleophile : Diethyl aminomalonate.
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Post-Electrolysis Steps : Hydrolysis (NaOH, 80°C) and chiral resolution via ion-exchange chromatography.
Hydrolytic Methods for Cyclopropane Carboxylic Acids
Acid-Catalyzed Ester Hydrolysis
Patented methods describe the hydrolysis of cyclopropane carboxylic acid esters (e.g., cyclopropanecarboxylic acid methyl ester) using formic acid and sulfuric acid at 90–150°C. The process is catalytic (0.5–1 mol% H₂SO₄) and achieves >99% purity after distillation.
Case Study :
-
Substrate : Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino(carboxy)methyl]cyclopropane-1-carboxylate.
-
Conditions : 6M HCl, reflux, 12 h.
Resolution of Racemic Mixtures
Chiral Chromatography
The (1S,2R) stereoisomer is resolved from racemic mixtures using chiral stationary phases (e.g., Chiralpak IC). Mobile phases of hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid achieve baseline separation.
Q & A
Q. What are the primary synthetic routes for (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation using diazo compounds and transition metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring. Subsequent functionalization includes stereoselective introduction of amino and carboxy groups via nucleophilic substitution or oxidation. For example, KMnO₄ in basic aqueous conditions (1M NaOH) oxidizes intermediates to carboxylic acids with ~70% yield . Key reagents and conditions are optimized to preserve stereochemical integrity, critical for biological activity .
Q. How is the stereochemistry of this compound confirmed experimentally?
Chiral HPLC or polarimetry is used to verify enantiomeric purity. Absolute configuration is determined via X-ray crystallography or comparative analysis with known standards. For instance, the InChI key (GZOVEPYOCJWRFC-UZBSEBFBSA-N) in PubChem provides stereodescriptors for cross-validation . Advanced NMR techniques (e.g., NOESY) can resolve spatial relationships between substituents on the cyclopropane ring .
Q. What are the key applications in pharmacological research?
The compound serves as a constrained glutamate analog, acting as a selective agonist for metabotropic glutamate receptors (mGluRs). Its cyclopropane ring mimics the folded conformation of glutamate, enabling subtype-specific receptor modulation (e.g., mGlu2 agonism with picomolar potency) . Applications include neuropharmacology studies targeting neurological disorders like epilepsy and anxiety .
Advanced Research Questions
Q. How can researchers optimize the oxidation step in synthesizing this compound?
Oxidation of intermediates (e.g., methyl esters to carboxylic acids) requires careful control of reaction conditions. A study achieved 71% yield using KMnO₄ in 1M NaOH at room temperature, followed by 2-propanol quenching to remove MnO₂ byproducts. LC/MS monitoring (retention time: 2.67 min) ensures product purity . Alternative oxidants like Jones reagent or Ru-based catalysts may improve selectivity for acid-sensitive intermediates .
Q. What strategies address stereochemical challenges in cyclopropane functionalization?
Stereocontrol is achieved via:
- Chiral auxiliaries : Temporarily fix substituent orientation during cyclopropanation.
- Asymmetric catalysis : Rhodium complexes with chiral ligands induce enantioselective ring closure .
- Kinetic resolution : Enzymatic or chemical methods separate diastereomers post-synthesis . For example, the (1S,2R,3S) configuration in related agonists was confirmed via X-ray analysis, highlighting the role of Tyr144 flipping in mGlu2 receptor binding .
Q. How does the cyclopropane ring influence enzymatic stability and decomposition?
The strained cyclopropane ring enhances reactivity but may lead to ring-opening under acidic or enzymatic conditions. Studies on analogous compounds (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) show decomposition via ACC deaminase, producing CO₂ and NH₃. Stability assays in physiological buffers (pH 7.4, 37°C) and LC/MS tracking are recommended to assess degradation pathways .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with chiral chromatography to resolve complex stereoisomers.
- Enzymatic Assays : Use HEK293 cells expressing mGlu receptors to quantify agonist potency and selectivity .
- Stability Testing : Monitor decomposition in simulated physiological conditions using LC/MS or ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
